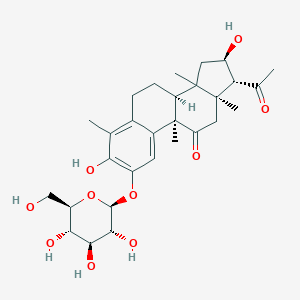
Andirobicin B glucoside
Description
Andirobicin B glucoside is a secondary metabolite belonging to the class of glycosylated anthracyclines. These compounds are characterized by a tetracyclic aglycone core linked to a sugar moiety, typically glucose or another hexose. However, structural details and biosynthetic pathways specific to this compound remain underexplored in the literature compared to other glucosides like podophyllotoxin glucosides or cucurbitacin glucosides.
Properties
CAS No. |
151703-10-5 |
|---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1 |
InChI Key |
FKNMUGKCXFULAT-XBFFBVMRSA-N |
SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C |
Canonical SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
Synonyms |
22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione andirobicin B glucoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Glucosides
Podophyllotoxin Glucosides
- Structural Similarities : Both Andirobicin B glucoside and podophyllotoxin glucosides contain a glycosylated aromatic core. Podophyllotoxin derivatives, such as etoposide glucosides, feature a glucose moiety attached to a lignan backbone, enhancing solubility and bioavailability .
- Functional Differences : Podophyllotoxin glucosides primarily act as topoisomerase II inhibitors, whereas this compound may exhibit a dual mechanism of DNA intercalation and reactive oxygen species (ROS) generation, akin to doxorubicin .
- Bioactivity: Podophyllotoxin glucosides (e.g., compound 6b) show cytotoxicity with IC₅₀ values in the nanomolar range against HL-60 leukemia cells, whereas this compound’s efficacy remains unquantified in published studies .
Cucurbitacin Glucosides
- Structural Comparison: Cucurbitacin glucosides (e.g., cucurbitacin B 2-sulfate, cucurbitacin G 2-O-glucoside) feature a triterpenoid aglycone linked to glucose, contrasting with this compound’s anthracycline core .
- Bioactivity : Cucurbitacin glucosides exhibit potent cytotoxicity (IC₅₀: 0.1–5 μM) in colorectal cancer cells by disrupting microtubule dynamics and STAT3 signaling . This compound’s mechanism may overlap in ROS induction but lacks direct comparative data .
Flavonoid Glucosides
- Examples : Luteolin-7-O-glucoside, apigenin-7-O-glucoside, and quercetin-3-O-glucosides are widely studied for antioxidant and anti-inflammatory activities .
- Functional Contrast: Flavonoid glucosides primarily scavenge free radicals (e.g., DPPH assay IC₅₀: 10–50 μM), whereas this compound is hypothesized to target DNA repair pathways .
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | Mechanism of Action | Bioactivity (IC₅₀) | Key Applications |
|---|---|---|---|
| This compound | DNA intercalation, ROS generation | Not reported | Anticancer (theoretical) |
| Podophyllotoxin glucoside (6b) | Topoisomerase II inhibition | 12 nM (HL-60 cells) | Leukemia therapy |
| Cucurbitacin B glucoside | Microtubule disruption, STAT3 inhibition | 0.5 μM (HCT-116 cells) | Colorectal cancer |
| Luteolin-7-O-glucoside | Antioxidant, free radical scavenging | 15 μM (DPPH assay) | Neuroprotection |
Q & A
Q. How to address batch-to-batch variability in this compound production through process analytical technology (PAT)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


